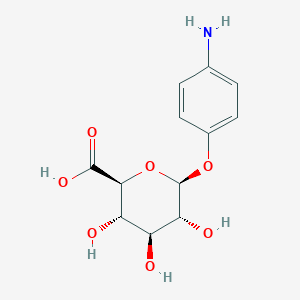

4-Aminophenyl-β-D-glucuronid

Übersicht

Beschreibung

4-Aminophenyl β-D-glucuronide is a glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl (NOH-4-ABP), which is a metabolite of 4-aminobiphenyl. This conjugate has been identified in the urine of dogs given 4-aminobiphenyl and is believed to play a significant role in the carcinogenic process, particularly in the bladder. The conjugate is known to be an active mutagen and is involved in the induction of bladder cancer from 4-aminobiphenyl .

Synthesis Analysis

The synthesis of 4-Aminophenyl β-D-glucuronide has been achieved through direct condensation of NOH-4-ABP with glucuronic acid, although with low yield. The synthetic conjugate has been confirmed to be identical to the naturally occurring urinary conjugate by infrared and chromatographic analyses, establishing its structure as an N--C conjugate, sodium (N,4-biphenyl-N-hydroxy-D-glucuronosylamine) .

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl β-D-glucuronide has been characterized as an N--C conjugate, where the conjugation occurs with the nitrogen atom of the hydroxylamine group rather than the oxygen atom. This structural detail is crucial as it differentiates it from other possible isomers, such as the N-O-C isomer, which exhibits different chromatographic and chemical properties .

Chemical Reactions Analysis

4-Aminophenyl β-D-glucuronide is known to be very acid labile, releasing free N-hydroxy-4-aminobiphenyl at lowered pH and in the presence of β-glucuronidase. This property is significant as it suggests that the conjugate can release the active carcinogenic metabolite under certain physiological conditions, contributing to its role in carcinogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl β-D-glucuronide include its mutagenic activity, which has been demonstrated in specific strains of Salmonella typhimurium. The conjugate's stability has been studied, revealing that it is acid labile with varying half-life values depending on the pH and the specific form of the conjugate. For instance, the glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl is not as acid labile as the glucuronide of 4-aminobiphenyl, indicating that different conjugates may have different stabilities and therefore potentially different roles in the carcinogenic process .

Relevant Case Studies

In a study involving heterotopically transplanted rat urinary bladders, the glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl was found to be a locally active carcinogen to mesenchymal cells, leading to the development of sarcomas. This finding underscores the potential carcinogenicity of the conjugate and its relevance in cancer research .

Wissenschaftliche Forschungsanwendungen

Synthese komplexer Kohlenhydrate

4-Aminophenyl-β-D-glucuronid-Natrium ist ein Glykosylierungsreagenz, das bei der Synthese komplexer Kohlenhydrate verwendet wird . Dieser Prozess beinhaltet die Addition einer Glykosylgruppe an ein anderes Molekül, typischerweise Proteine, Lipide oder andere organische Moleküle .

Produktion von Polysacchariden

Diese Verbindung wird auch bei der Produktion von Polysacchariden verwendet . Polysaccharide sind komplexe Kohlenhydrate, die in Organismen wichtige Rollen bei der Energiespeicherung und den strukturellen Funktionen spielen .

Herstellung von Oligosacchariden

This compound-Natrium wird bei der Herstellung von Oligosacchariden verwendet . Oligosaccharide sind kurze Ketten von Monosacchariden (Einfachzuckern) und haben viele Funktionen, darunter die Zell-Erkennung und die Zellbindungsereignisse .

Zwischenprodukt bei der Saccharidsynthese

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Sacchariden durch Click-Modifikation, Fluorierung und Methylierungsreaktionen verwendet . Diese Reaktionen sind entscheidend für die Produktion verschiedener Saccharide mit unterschiedlichen Eigenschaften .

Untersuchung des Arzneimittelstoffwechsels

This compound-Natrium, auch bekannt als ABG-Na, wird hauptsächlich in der Untersuchung des Arzneimittelstoffwechsels verwendet . Es hilft Forschern zu verstehen, wie Arzneimittel im Körper metabolisiert werden, was für die Arzneimittelentwicklung und -sicherheit von entscheidender Bedeutung ist .

Diagnosetool für Lebererkrankungen

ABG-Na dient als Diagnosemittel im Zusammenhang mit Lebererkrankungen . Es kann helfen, Lebererkrankungen zu erkennen und zu überwachen, was zur Früherkennung und Behandlung beiträgt .

Wirkmechanismus

Target of Action

The primary target of 4-Aminophenyl β-D-Glucuronide is β-glucuronidase (β-GLU), a type of hydrolase . β-GLU is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

4-Aminophenyl β-D-Glucuronide interacts with its target, β-GLU, through a process known as glycosylation . This compound is used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides . It serves as a substrate for β-GLU, which cleaves the glucuronide bond to produce glucuronic acid and aglycone .

Biochemical Pathways

The interaction of 4-Aminophenyl β-D-Glucuronide with β-GLU affects the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues . This process results in the production of glucuronic acid and aglycone, leading to various physiological reactions .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability .

Result of Action

The action of 4-Aminophenyl β-D-Glucuronide leads to the production of glucuronic acid and aglycone . This can result in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Safety and Hazards

Zukünftige Richtungen

4-Aminophenyl b-D-glucuronide is an indispensable and pivotal chemical entity within the scope of the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . Therefore, it is expected to continue to play a significant role in these areas in the future.

Biochemische Analyse

Biochemical Properties

4-Aminophenyl b-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of drugs. It interacts with various enzymes, including β-glucuronidase, which hydrolyzes the glucuronide bond to release the active aglycone . This interaction is essential for the detoxification and excretion of drugs and other xenobiotics. The compound also interacts with proteins and other biomolecules involved in the glucuronidation pathway, facilitating the conjugation of glucuronic acid to substrates, thereby increasing their solubility and excretion .

Cellular Effects

4-Aminophenyl b-D-glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, which plays a role in the hydrolysis of glucuronides within lysosomes . This hydrolysis is crucial for the recycling of glucuronic acid and the regulation of cellular metabolism. Additionally, the compound’s interaction with cellular enzymes can impact gene expression by modulating the availability of active metabolites .

Molecular Mechanism

The molecular mechanism of 4-Aminophenyl b-D-glucuronide involves its binding interactions with β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing the active aglycone and glucuronic acid . This reaction is essential for the detoxification and excretion of various compounds. The compound may also inhibit or activate other enzymes involved in the glucuronidation pathway, thereby influencing the overall metabolic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminophenyl b-D-glucuronide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-Aminophenyl b-D-glucuronide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating the detoxification and excretion of xenobiotics . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

4-Aminophenyl b-D-glucuronide is involved in the glucuronidation pathway, where it interacts with enzymes such as β-glucuronidase . This pathway is crucial for the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. The compound’s involvement in this pathway affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Aminophenyl b-D-glucuronide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s transport mechanisms are essential for its role in drug metabolism and detoxification .

Subcellular Localization

4-Aminophenyl b-D-glucuronide is localized within specific subcellular compartments, including lysosomes, where it interacts with β-glucuronidase . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of the compound is crucial for its activity and function in biochemical reactions .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609024 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21080-66-0 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)